molecular formula C15H29NO4 B12928705 (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate

(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate

Cat. No.: B12928705
M. Wt: 287.39 g/mol
InChI Key: SUSSCOVLXSCDQH-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxymethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The hydroxymethyl group is then introduced through a hydroxymethylation reaction. The final step involves the esterification of the compound with tert-butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-(3-(2-(hydroxymethyl)pyrrolidin-1-yl)propoxy)propanoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for specific interactions with biological molecules, making it a valuable compound for scientific studies .

Properties

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

tert-butyl 3-[3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propoxy]propanoate

InChI

InChI=1S/C15H29NO4/c1-15(2,3)20-14(18)7-11-19-10-5-9-16-8-4-6-13(16)12-17/h13,17H,4-12H2,1-3H3/t13-/m0/s1

InChI Key

SUSSCOVLXSCDQH-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCOCCCN1CCC[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)CCOCCCN1CCCC1CO

Origin of Product

United States

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